![molecular formula C20H19FN4O3S B2483721 4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904824-51-7](/img/structure/B2483721.png)

4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

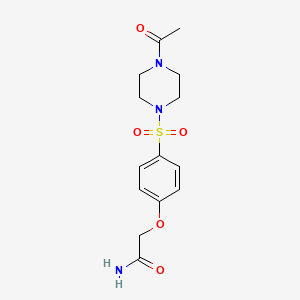

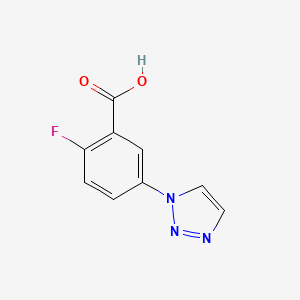

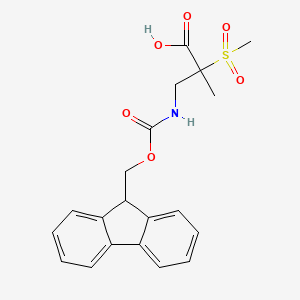

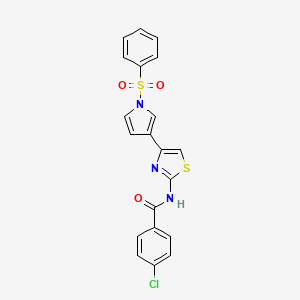

"4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide" belongs to a class of compounds known for their potential biological activities and intricate molecular structure. The presence of the benzenesulfonamide moiety often suggests potential for various biological activities, making such compounds of interest in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of complex molecules like "4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide" typically involves multi-step synthetic routes. These routes may involve the initial formation of the pyridazine ring, followed by the introduction of the morpholine moiety and subsequent sulfonamide linkage formation. For instance, synthesis methods for related benzenesulfonamides involve cyclocondensation reactions and further functional group modifications to introduce specific substituents (Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR, and mass spectrometry. For instance, a study on a closely related compound detailed its molecular structure through X-ray diffraction, revealing significant insights into its stereochemistry and molecular conformation (Ivachtchenko et al., 2019).

Chemical Reactions and Properties

Compounds with the benzenesulfonamide moiety engage in a variety of chemical reactions, including but not limited to nucleophilic substitution, electrophilic aromatic substitution, and potential cycloaddition reactions. Their reactivity can be significantly influenced by the nature of the substituents on the aromatic rings and the presence of electron-donating or withdrawing groups.

Physical Properties Analysis

The physical properties of "4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide," such as solubility, melting point, and crystal structure, can be inferred from similar compounds. These properties are crucial for understanding the compound's behavior in biological systems and potential applications in drug formulation (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological macromolecules, are central to the compound's potential as a bioactive molecule. Studies on related compounds have explored these aspects through biochemical assays, molecular docking studies, and in vitro biological activity assessments, providing insights into their mechanism of action and potential therapeutic applications (Kumar et al., 2020; Ivachtchenko et al., 2019).

Applications De Recherche Scientifique

Anticancer Activity

4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide and its derivatives have shown potential in anticancer research. Notably, a related compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, exhibited significant anti-breast cancer activity, outperforming the standard drug 4-hydroxytamoxifen in inhibiting the MCF-7 breast cancer cell line. The compound's binding affinity with estrogen receptor α (ERα) was also noteworthy, suggesting a promising pathway for anticancer activity (Kumar et al., 2021).

Antimicrobial and Antiviral Properties

Some derivatives of 4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide have been synthesized and assessed for their biological activities. One derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, demonstrated remarkable antimicrobial activity, particularly against tuberculosis (TB), with superior Minimum Inhibitory Concentration (MIC) values compared to standard drugs. This suggests the potential of these compounds in treating infectious diseases (Mamatha S.V et al., 2019).

Furthermore, a series of diarylpyrazolylquinoline derivatives, closely related to 4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, were synthesized and evaluated for their anti-dengue virus (DENV) activity. Some compounds in this series showed significant activity against DENV, indicating potential applications in antiviral therapies (Lee et al., 2017).

Propriétés

IUPAC Name |

4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c21-16-4-6-18(7-5-16)29(26,27)24-17-3-1-2-15(14-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHQUXMLJUPJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2483659.png)

![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)

![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)